
N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with the molecular formula C18H25BFNO3 It is characterized by the presence of a cyclopentyl group, a fluorine atom, and a dioxaborolane ring attached to a benzamide core
Méthodes De Préparation
The synthesis of N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting a suitable benzoyl chloride with cyclopentylamine under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with the fluorinated benzamide in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Des Réactions Chimiques
N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of substituted derivatives.
Oxidation and Reduction: The benzamide core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The dioxaborolane ring allows for Suzuki-Miyaura coupling reactions, enabling the formation of biaryl compounds.
Common reagents used in these reactions include palladium catalysts, fluorinating agents, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
N-Cyclopentyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with other similar compounds, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar structure but with a methyl ester group instead of a benzamide.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound features an aldehyde group instead of a benzamide.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H25BFNO3 |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
N-cyclopentyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)13-9-12(10-14(20)11-13)16(22)21-15-7-5-6-8-15/h9-11,15H,5-8H2,1-4H3,(H,21,22) |
Clé InChI |
PZKFLLVFUIDTRJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)NC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)


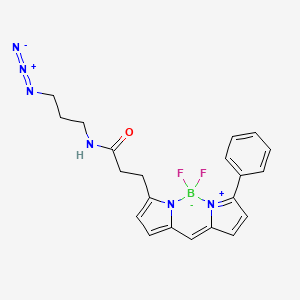
![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)

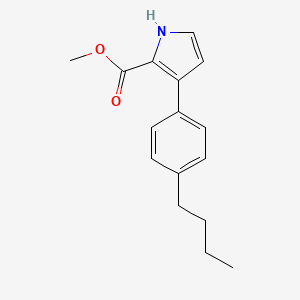
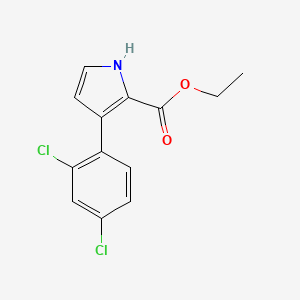

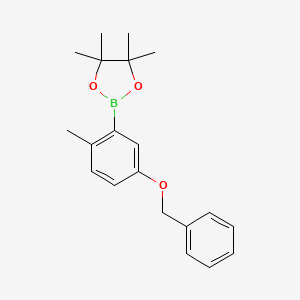
![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
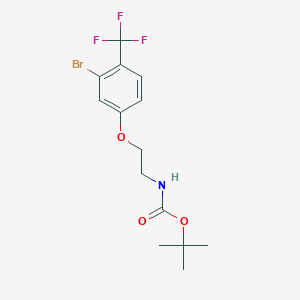
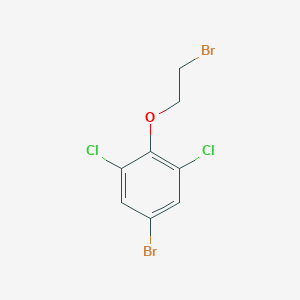
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
